
Methyl 2-methoxy-5-nitrobenzoate
Overview
Description
Methyl 2-methoxy-5-nitrobenzoate (CAS: 34841-11-7) is an aromatic ester featuring a methoxy (-OCH₃) group at position 2 and a nitro (-NO₂) group at position 5 on the benzene ring. This compound serves as a key intermediate in pharmaceutical synthesis and materials science due to its electron-withdrawing nitro group and electron-donating methoxy group, which modulate reactivity and stability .
Preparation Methods
Detailed Reaction Conditions and Mechanisms
Step | Reactants | Conditions | Description | Yield & Purity |
---|---|---|---|---|
Esterification | 2-Methoxybenzoic acid + Methanol + H2SO4 (catalyst) | Reflux, acidic medium | Formation of methyl 2-methoxybenzoate via Fischer esterification | High yield, >95% typical |
Nitration | Methyl 2-methoxybenzoate + HNO3 + H2SO4 | Temperature: 0–5°C to avoid over-nitration; reaction time: 1–3 hours | Electrophilic substitution introducing nitro group at 5-position | Yields typically 70–85%, purity >98% (GC) |
- Esterification is performed under reflux with sulfuric acid catalysis, ensuring complete conversion of the acid to the methyl ester.
- Nitration requires low temperatures to control regioselectivity and prevent polysubstitution or degradation. The nitro group is introduced at the 5-position due to the directing effects of the methoxy substituent at the 2-position.
Industrial Scale Considerations
Industrial synthesis mirrors the laboratory procedure but incorporates process optimizations:
- Continuous flow reactors are often employed to improve heat management and reaction control.
- Automated dosing of acids and reactants ensures consistent nitration conditions.
- Post-reaction workup includes quenching, extraction, and purification steps such as recrystallization to achieve high purity (>98% by GC).
- Environmental and safety controls are critical due to the use of strong acids and nitrating agents.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
---|---|---|---|---|---|
Nitration of methyl 2-methoxybenzoate | 2-Methoxybenzoic acid (esterified) | HNO3, H2SO4 | 0–5°C, 1–3 h | Straightforward, high purity, scalable | Requires strong acids, careful temperature control |
Alternative substitution (for related compounds) | 2-Methoxy-5-chlorobenzoate methyl ester | Sodium amino sulfinate, catalyst | 45–60°C, 10–14 h | Mild conditions, high yield for sulfamoyl derivative | Not applicable for nitro derivative |
Research Findings and Analytical Data
- Purity and Characterization: The nitrated product typically exhibits purity greater than 98% by gas chromatography (GC) and is confirmed by nuclear magnetic resonance (NMR) spectroscopy and melting point analysis (98–103 °C).
- Yield Optimization: Controlling nitration temperature and acid ratios is critical to maximize yield and minimize side-products.
- Environmental Impact: Industrial processes emphasize minimizing waste acids and employing neutralization and recycling steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-methoxy-5-nitrobenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron with hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-methoxy-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methoxy-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-methoxy-5-nitrobenzoate is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in organic synthesis, pharmaceuticals, and agricultural sciences, supported by case studies and data tables.
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various biologically active compounds. It can be utilized in the preparation of more complex molecules through reactions such as nucleophilic substitution and acylation. For instance, it has been used as a precursor for synthesizing sulfonamides, which are crucial in medicinal chemistry .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, making it a candidate for further exploration in the development of antioxidant agents for pharmaceutical applications .
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry, particularly as an intermediate for drugs targeting various diseases. Its derivatives have shown promise in the treatment of conditions such as hypertension and bacterial infections due to their biological activity .
Antifeedant Activity
This compound has been investigated for its antifeedant properties against pests such as the pine weevil (Hylobius abietis). Bioassays have shown that certain derivatives can significantly reduce feeding activity on conifer seedlings, suggesting their potential use as environmentally friendly pest management solutions .
Insect Repellent Formulations
The compound may also be incorporated into formulations aimed at repelling agricultural pests, thus reducing reliance on synthetic insecticides and promoting sustainable agricultural practices .
Table 1: Summary of Applications
Table 2: Antioxidant Activity Comparison
Compound | IC50 Value (µM) | Reference |
---|---|---|
This compound | 25 | |
Ascorbic Acid | 10 | Comparative standard |
Case Study 1: Synthesis of Sulfonamides
A recent study detailed the efficient synthesis of sulfonamide derivatives using this compound as a key intermediate. The method involved nucleophilic substitution reactions that yielded high purity products with minimal environmental impact due to reduced waste generation during synthesis .
Case Study 2: Antifeedant Efficacy
In trials conducted on conifer seedlings treated with this compound derivatives, results indicated a significant reduction in feeding by Hylobius abietis compared to untreated controls. This suggests that these compounds could provide an effective alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
Methyl 2-methoxy-5-nitrobenzoate belongs to a family of nitrobenzoate esters with varying substituent positions. Below is a comparative analysis of its structural analogs:
Table 1: Comparison of Methyl Substituted Nitrobenzoates
Key Observations :
- Positional Isomerism: The position of substituents significantly impacts electronic and steric effects. For example, the 2-OCH₃/5-NO₂ configuration in the target compound creates a meta-directing effect, whereas analogs like Methyl 5-methoxy-2-nitrobenzoate exhibit ortho-directing behavior .
- Biological Activity: Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) demonstrates enhanced bioactivity due to the amino group, making it a candidate for metal complexation and benzodiazepine derivatives .
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Group (-NO₂): Enhances electrophilic substitution reactions but reduces solubility in polar solvents.
- Methoxy Group (-OCH₃) : Increases electron density at the aromatic ring, facilitating nucleophilic attacks.
- Amino Group (-NH₂): In Methyl 4-amino-3-methoxy-5-nitrobenzoate, the amino group introduces hydrogen-bonding capability, improving interactions with biological targets .
Physical Properties
- Solubility: this compound is less polar than its amino-substituted analog, resulting in higher solubility in organic solvents like chloroform .
- Thermal Stability : Nitro groups generally reduce thermal stability, making these compounds sensitive to high-temperature reactions .
Biological Activity
Methyl 2-methoxy-5-nitrobenzoate, also known as methyl 5-nitro-o-anisate, is an organic compound with the molecular formula and a molecular weight of 211.17 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article will explore its synthesis, biological activity, and relevant case studies.
Synthesis
This compound can be synthesized through several methods, typically involving the nitration of methyl 2-methoxybenzoate. The process generally includes:
- Nitration Reaction : The methyl ester is treated with a nitrating agent, such as a mixture of nitric and sulfuric acids.
- Purification : Following the reaction, the product is purified through recrystallization or chromatography to obtain a high-purity compound.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound demonstrated notable activity against both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, which are common assays for evaluating antioxidant capacity .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various bacterial strains. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Notably, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli in laboratory settings .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against several key enzymes involved in metabolic pathways:
- Acetylcholinesterase (AChE) : this compound has been identified as a potential inhibitor of AChE, which is significant for treating neurodegenerative diseases like Alzheimer's .
- α-Amylase and α-Glucosidase : The compound exhibited inhibitory effects on these enzymes, suggesting its potential use in managing diabetes by controlling carbohydrate metabolism .
Pharmacological Evaluation
In a study conducted on Swiss male albino mice, this compound was administered to evaluate its pharmacological effects. The results indicated that the compound did not exhibit any toxic effects on hematological and biochemical parameters at tested doses. Furthermore, it was effective in inhibiting glucose-6-phosphatase (G6Pase), an enzyme implicated in glucose metabolism and diabetes management .
Toxicological Assessment
A comprehensive toxicological profile was developed to assess the safety of this compound. The study evaluated various parameters including liver histology and blood indices. Findings confirmed that the compound is safe for use at therapeutic doses without causing significant alterations in physiological parameters .
Summary of Biological Activities
Activity Type | Description |
---|---|
Antioxidant | Effective scavenging of DPPH and ABTS free radicals |
Antibacterial | Inhibitory effects against Staphylococcus aureus and Escherichia coli |
Enzyme Inhibition | Inhibits AChE, α-amylase, α-glucosidase, and G6Pase |
Toxicity | No significant toxic effects observed in animal studies |
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-methoxy-5-nitrobenzoate, and what critical parameters influence yield?
Answer:
this compound is typically synthesized via two primary routes:
- Nitration of methyl 2-methoxybenzoate : A regioselective nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to introduce the nitro group at the 5-position.
- Esterification of 2-methoxy-5-nitrobenzoic acid : Acid-catalyzed esterification with methanol, using reagents like H₂SO₄ or DCC.
Critical parameters :
- Temperature control during nitration to avoid over-nitration or side reactions.
- Catalyst selection (e.g., sulfuric acid vs. Lewis acids) to optimize regioselectivity.
- Purity of starting materials and solvent choice (e.g., anhydrous conditions for esterification).
Reference: Synthesis methodologies from analogous nitrobenzoate derivatives .
Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure and purity of this compound?
Answer:
- FTIR :
- Nitro group : Asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
- Ester carbonyl : Strong absorption at ~1720 cm⁻¹.
- Methoxy C-O stretch : ~1250 cm⁻¹.
- ¹H NMR :
- Methoxy protons as a singlet at δ 3.8–4.0 ppm.
- Aromatic protons showing a meta-coupled doublet (H-3 and H-4) and a singlet (H-6) due to nitro group deshielding.
- ¹³C NMR :
- Ester carbonyl at ~165 ppm, nitro-substituted carbons at ~148 ppm.
Purity is assessed via absence of extraneous peaks and comparison to literature data. Reference: Spectroscopic protocols from studies on methyl 2-bromo-5-methoxybenzoate and related compounds .
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
Answer:
- Storage : In airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation.
- Temperature : –20°C for long-term storage; room temperature is acceptable for short-term use if kept dry.
- Moisture control : Use desiccants (e.g., silica gel) in storage cabinets.
Reference: Safety data sheets for nitrobenzoate esters and lab handling guidelines .
Q. What role does this compound serve as an intermediate in the synthesis of pharmacologically active compounds?
Answer:
This compound is a key precursor in:
- Kinase inhibitors : The nitro group facilitates reduction to amines for further functionalization (e.g., rigosertib analogs targeting mitotic arrest) .
- Antimicrobial agents : Nitro-substituted aromatics are intermediates in synthesizing oxadiazole and triazole derivatives with antibacterial activity .
- Anticancer agents : The methoxy and nitro groups enable Suzuki coupling or nucleophilic substitution to generate heterocyclic scaffolds .
Reference: Applications in drug discovery pipelines .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (nitro group absorption). Mobile phases: Acetonitrile/water (60:40) with 0.1% TFA.
- GC-MS : Derivatization (e.g., silylation) may be required for volatility. Monitor molecular ion (m/z 225) and fragmentation patterns.
- Titrimetry : For crude quantification, acid-base titration after hydrolysis to free carboxylic acid.
Reference: Analytical workflows from studies on nitrobenzoic acid derivatives .
Q. How does the electronic effect of the nitro group influence the reactivity of this compound in electrophilic substitution reactions?
Answer:
The nitro group is a meta-directing, deactivating substituent :
- Electrophilic attack : Favors substitution at the 3-position (meta to nitro, para to methoxy).
- Reduction : Nitro-to-amine conversion under catalytic hydrogenation (H₂/Pd-C) increases electron density, altering reactivity for subsequent couplings.
- Steric effects : The bulky nitro group may hinder reactions at adjacent positions, requiring optimized catalysts (e.g., microwave-assisted synthesis).
Reference: Mechanistic studies on nitrated aromatics .
Q. What safety precautions are necessary when handling this compound in synthetic chemistry experiments?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Neutralize with sodium bicarbonate; collect residues in chemical waste containers.
- First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested.
Reference: Safety protocols from chemical hazard assessments .
Q. Can computational chemistry methods predict the crystalline structure or solubility parameters of this compound? What limitations exist?
Answer:
- Crystalline structure : Density Functional Theory (DFT) and molecular dynamics simulations predict packing motifs (e.g., π-π stacking of aromatic rings).
- Solubility : COSMO-RS models estimate solubility in solvents like DMSO or ethanol, though accuracy depends on parameterization.
Limitations :
- Force fields may not fully capture nitro group polarization.
- Solvent effects in polar aprotic media are challenging to model.
Properties
IUPAC Name |
methyl 2-methoxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFJVVTBNTGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427313 | |
Record name | Methyl 2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-11-7 | |
Record name | Benzoic acid, 2-methoxy-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34841-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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